molecular formula C8H6F4O2S B15252923 [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride

Cat. No.: B15252923
M. Wt: 242.19 g/mol
InChI Key: CBQMFQLRFWVDFD-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O2S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, and a methanesulfonyl fluoride group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride typically involves the reaction of 2-(trifluoromethyl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides or sulfonate esters .

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity allows the compound to modify biological molecules and participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is unique due to the presence of both the trifluoromethyl group and the sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it valuable in various scientific research applications .

Properties

Molecular Formula

C8H6F4O2S

Molecular Weight

242.19 g/mol

IUPAC Name

[2-(trifluoromethyl)phenyl]methanesulfonyl fluoride

InChI

InChI=1S/C8H6F4O2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2

InChI Key

CBQMFQLRFWVDFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)F)C(F)(F)F

Origin of Product

United States

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